molecular formula C11H7F3N2O3 B14071570 (E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid

(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid

Cat. No.: B14071570
M. Wt: 272.18 g/mol
InChI Key: UXTDHMSQSSBMKM-UHFFFAOYSA-N
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Description

(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzimidazole ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the acrylic acid moiety through a condensation reaction.

    Benzimidazole Core Formation: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of Acrylic Acid Moiety: The final step involves the condensation of the benzimidazole derivative with an appropriate aldehyde or ketone to form the acrylic acid moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the acrylic acid moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Methoxy-1H-benzo[d]imidazol-5-yl)acrylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (E)-3-(5-Chloro-1H-benzo[d]imidazol-4-yl)acrylic acid: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and can enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

3-[5-(trifluoromethoxy)-1H-benzimidazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-8-3-2-7-10(16-5-15-7)6(8)1-4-9(17)18/h1-5H,(H,15,16)(H,17,18)

InChI Key

UXTDHMSQSSBMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C=CC(=O)O)OC(F)(F)F

Origin of Product

United States

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